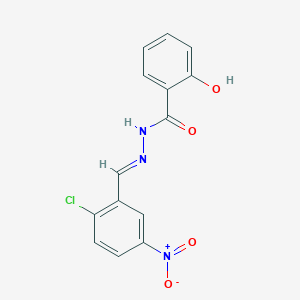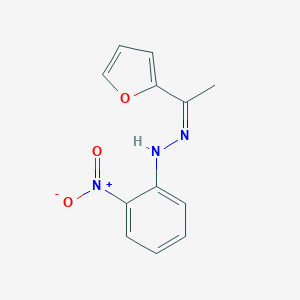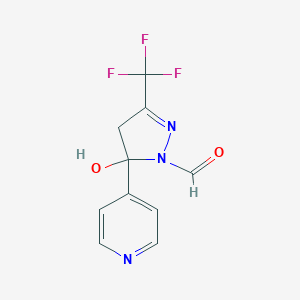![molecular formula C18H19FN2O B407888 1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine](/img/structure/B407888.png)
1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine is an organic compound with the molecular formula C18H19FN2O It is a derivative of piperazine, a chemical structure commonly found in various pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine typically involves the reaction of 4-benzylpiperazine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Benzylpiperazin-1-yl)(3-chlorophenyl)methanone
- (4-Benzylpiperazin-1-yl)(3-bromophenyl)methanone
- (4-Benzylpiperazin-1-yl)(3-iodophenyl)methanone
Uniqueness
1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C18H19FN2O |
|---|---|
Poids moléculaire |
298.4g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H19FN2O/c19-17-8-4-7-16(13-17)18(22)21-11-9-20(10-12-21)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Clé InChI |
WHUZFNGXGYSMDP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B407813.png)
![2-[2-(Benzyloxy)phenyl]-1,3-diphenylimidazolidine](/img/structure/B407819.png)
![1-{(E)-[(3-methoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B407820.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B407821.png)
![3-{[(4-Ethoxyphenyl)imino]methyl}-1,2-benzenediol](/img/structure/B407823.png)


![2-[(5-Bromo-2-thienyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B407828.png)


